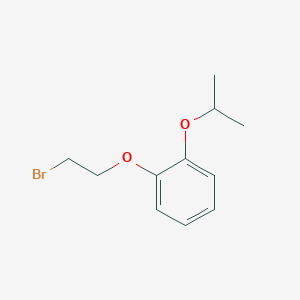

1-(2-Bromoethoxy)-2-isopropoxybenzene

説明

1-(2-Bromoethoxy)-2-isopropoxybenzene, or BEIPB, is a versatile organic compound that is used in a variety of scientific research applications. It is a colorless, low-boiling liquid with a low vapor pressure and a mild, sweet odor. BEIPB is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. It is also soluble in chloroform and ether.

科学的研究の応用

Synthesis Intermediates

1-(2-Bromoethoxy)-2-isopropoxybenzene and its derivatives serve as key intermediates in various chemical syntheses. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene is an intermediate in the production of dofetilide, a medication for treating arrhythmia. Its preparation involves the Williamson Reaction, with studies focusing on optimizing reaction conditions such as temperature, solvent, and time (Zhai Guang-xin, 2006).

Polymerization and Materials Science

In materials science, compounds like isopropoxybenzene are used for end-quenching in polymerizations. Research by Morgan et al. (2010) detailed the use of alkoxybenzenes in TiCl4-catalyzed quasiliving isobutylene polymerizations, highlighting their role in direct chain end functionalization of polymers (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).

Organic Synthesis

In organic chemistry, 1-(2-Bromoethoxy)-2-isopropoxybenzene derivatives have been involved in the synthesis of complex organic molecules. For example, the work by Tomohiro Agou et al. (2015) explored the synthesis of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through the reaction of specific alumoles with alkynes, indicating the potential of these compounds in creating intricate organic structures (Tomohiro Agou, Tatsuya Wasano, T. Sasamori, Jing-Dong Guo, S. Nagase, N. Tokitoh, 2015).

Functionalization of Polymers

Further studies on the end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including isopropoxybenzene, show how these compounds contribute to the functionalization of polymers. These studies have a significant impact on understanding and improving polymer synthesis and properties (Bin Yang, R. Storey, 2015).

作用機序

Mode of Action

It’s known that bromine-containing compounds often act as electrophiles in biochemical reactions . In the case of 1-(2-Bromoethoxy)-2-isopropoxybenzene, the bromine atoms could potentially make the compound a target for nucleophilic attack, leading to the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate could then undergo further reactions, such as the removal of a proton, to yield a substituted benzene ring .

Pharmacokinetics

It’s known that bromine-containing compounds can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Bromine-containing compounds can cause cellular damage and disrupt normal cellular functions, potentially leading to cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromoethoxy)-2-isopropoxybenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, the compound is sensitive to light, indicating that exposure to light could potentially degrade the compound or alter its activity .

特性

IUPAC Name |

1-(2-bromoethoxy)-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWFRAFMETVLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-2-isopropoxybenzene | |

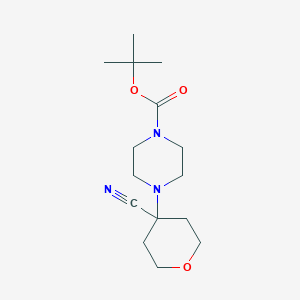

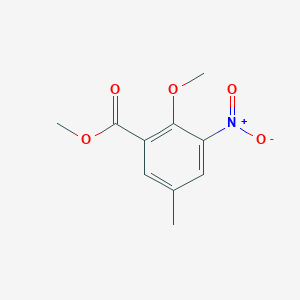

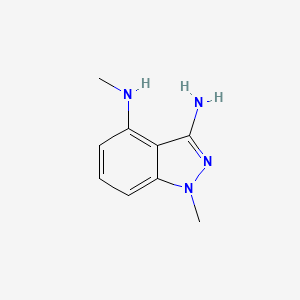

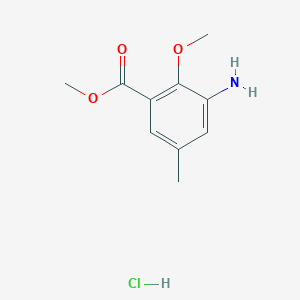

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)

![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)

![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)

![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)

![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)

![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)